![molecular formula C17H20N4O2 B2627701 [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone CAS No. 2379984-52-6](/img/structure/B2627701.png)
[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone is a compound belonging to the class of piperidine derivatives. It is a highly potent and selective inhibitor of a specific enzyme, which is involved in the regulation of certain biochemical pathways. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of drug discovery.
作用機序
The mechanism of action of [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone involves the inhibition of a specific enzyme, which is involved in the regulation of certain biochemical pathways. This leads to a disruption of these pathways, which can have various effects on cellular processes. The exact mechanism of action is still being studied, but it is believed to involve the binding of the compound to the active site of the enzyme, thereby preventing its normal function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone are still being studied. However, it is believed that the inhibition of the specific enzyme targeted by this compound can have various effects on cellular processes, including the regulation of gene expression, cell signaling, and metabolism.
実験室実験の利点と制限
The advantages of using [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone in lab experiments include its high potency and selectivity, which make it a valuable tool for studying the specific biochemical pathways that it targets. However, its limitations include the need for careful handling and storage, as well as the potential for off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone. These include:
1. Further investigation of the mechanism of action of this compound, including its binding mode and specificity for the targeted enzyme.
2. Development of new derivatives of this compound with improved potency and selectivity.
3. Exploration of the potential therapeutic applications of this compound in the treatment of various diseases, including cancer and metabolic disorders.
4. Investigation of the potential use of this compound as a tool for studying the regulation of specific biochemical pathways in cells.
5. Study of the potential off-target effects of this compound, and their implications for its use in scientific research.
In conclusion, [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone is a highly potent and selective inhibitor of a specific enzyme, which has been extensively studied for its potential applications in scientific research. Its mechanism of action involves the disruption of specific biochemical pathways, which can have various effects on cellular processes. While there are some limitations to its use in lab experiments, this compound remains a valuable tool for studying the regulation of specific biochemical pathways in cells, and has several potential future applications in drug discovery and therapeutic development.
合成法
The synthesis of [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone involves a series of chemical reactions, which are carried out under controlled conditions. The initial step involves the reaction of piperidine with pyridine-2-carbaldehyde, which results in the formation of an intermediate product. This intermediate is then reacted with 5-methylpyrimidine-2-carbaldehyde in the presence of a suitable catalyst, resulting in the final product.
科学的研究の応用
[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone has been extensively studied for its potential applications in scientific research. It has been found to be a highly potent and selective inhibitor of a specific enzyme, which is involved in the regulation of certain biochemical pathways. This makes it a promising candidate for use in the development of new drugs for the treatment of various diseases.
特性
IUPAC Name |
[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-13-9-19-17(20-10-13)23-12-14-5-4-8-21(11-14)16(22)15-6-2-3-7-18-15/h2-3,6-7,9-10,14H,4-5,8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFYQMPEEOPLQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC2CCCN(C2)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-{[1-(pyridine-2-carbonyl)piperidin-3-yl]methoxy}pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

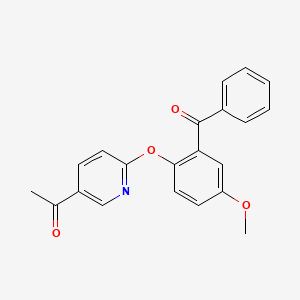
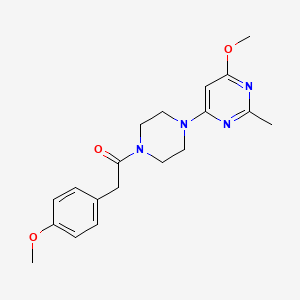
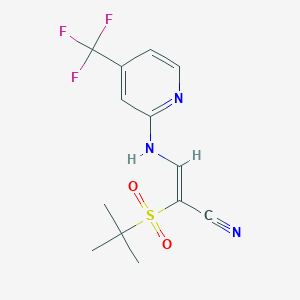
![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/no-structure.png)
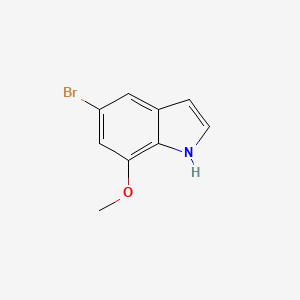
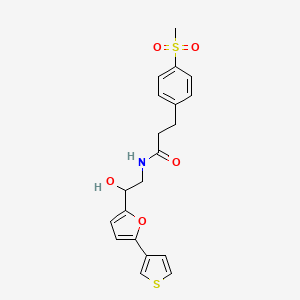
![N-(1-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)-4-ethylbenzamide](/img/structure/B2627629.png)

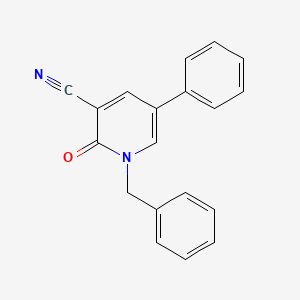
![5-(5-Chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl chloride](/img/structure/B2627633.png)
![2-(2-(2,6-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N,N-diethylacetamide](/img/structure/B2627636.png)
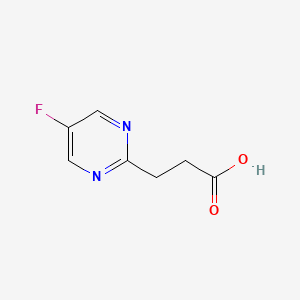
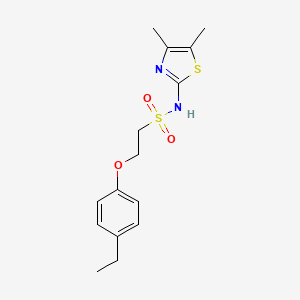
![1-(4-ethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2627641.png)